molecular formula C15H25NO3S B6027931 N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

Katalognummer B6027931
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: VEUDVNDEGTZQDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide, also known as CPHPC, is a small molecule that has been studied for its potential use in treating amyloidosis. Amyloidosis is a group of diseases that occur when abnormal proteins, called amyloid, build up in organs and tissues. CPHPC has been found to bind to a protein called serum amyloid P component (SAP), which is present in amyloid deposits. By binding to SAP, CPHPC may help to target and remove amyloid from the body.

Wirkmechanismus

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide binds to SAP, which is present in amyloid deposits. This binding helps to target and remove amyloid from the body. In addition, this compound has been found to block the binding of SAP to Fcγ receptors on immune cells, which may also contribute to the removal of amyloid.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of SAP in the blood, which is thought to contribute to the removal of amyloid from the body. In addition, this compound has been found to reduce the size and number of amyloid deposits in animal models of amyloidosis. These effects have been observed in combination with rituximab.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide in lab experiments is that it has been well-studied for its potential use in treating amyloidosis. This means that researchers have a good understanding of its mechanism of action and potential applications. However, one limitation is that this compound may not be effective on its own and may need to be used in combination with other drugs, such as rituximab.

Zukünftige Richtungen

There are several future directions for research on N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide. One area of interest is the development of new drugs that target amyloidosis. Researchers are also investigating the use of this compound in combination with other drugs, such as anti-inflammatory agents and immunomodulators. In addition, researchers are exploring the use of this compound in other conditions that involve the accumulation of abnormal proteins, such as Alzheimer's disease and Parkinson's disease.

Synthesemethoden

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method has been described in detail in several research papers, including a 2009 study by Pepys et al. The process involves the reaction of cyclopentylmagnesium bromide with a bicyclic ketone, followed by the addition of methanesulfonyl chloride and triethylamine. The resulting product is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide has been studied extensively for its potential use in treating amyloidosis. In particular, researchers have investigated the use of this compound in combination with a drug called rituximab, which targets B cells in the immune system. Rituximab has been shown to reduce the production of SAP, which is thought to contribute to the development of amyloidosis. By combining this compound with rituximab, researchers hope to enhance the removal of amyloid from the body.

Eigenschaften

IUPAC Name

N-cyclopentyl-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-14(2)11-7-8-15(14,13(17)9-11)10-20(18,19)16-12-5-3-4-6-12/h11-12,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUDVNDEGTZQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834036
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.